molecular formula C11H12IN3O2 B11795995 1-(3-Iodophenyl)-5-oxopyrrolidine-3-carbohydrazide

1-(3-Iodophenyl)-5-oxopyrrolidine-3-carbohydrazide

Cat. No.: B11795995
M. Wt: 345.14 g/mol
InChI Key: CPZLCGDEXRHCKR-UHFFFAOYSA-N
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Description

1-(3-Iodophenyl)-5-oxopyrrolidine-3-carbohydrazide is an organic compound characterized by the presence of an iodophenyl group attached to a pyrrolidine ring with a carbohydrazide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Iodophenyl)-5-oxopyrrolidine-3-carbohydrazide typically involves the reaction of 3-iodoaniline with a suitable pyrrolidine derivative under specific conditions. One common method involves the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the carbohydrazide linkage. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-(3-Iodophenyl)-5-oxopyrrolidine-3-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(3-Iodophenyl)-5-oxopyrrolidine-3-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Iodophenyl)-5-oxopyrrolidine-3-carbohydrazide involves its interaction with specific molecular targets. The iodophenyl group can engage in halogen bonding with biological macromolecules, while the carbohydrazide moiety can form hydrogen bonds with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Iodophenyl)-5-oxopyrrolidine-3-carbohydrazide is unique due to its combination of an iodophenyl group and a pyrrolidine ring with a carbohydrazide functional group. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H12IN3O2

Molecular Weight

345.14 g/mol

IUPAC Name

1-(3-iodophenyl)-5-oxopyrrolidine-3-carbohydrazide

InChI

InChI=1S/C11H12IN3O2/c12-8-2-1-3-9(5-8)15-6-7(4-10(15)16)11(17)14-13/h1-3,5,7H,4,6,13H2,(H,14,17)

InChI Key

CPZLCGDEXRHCKR-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)C2=CC(=CC=C2)I)C(=O)NN

Origin of Product

United States

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